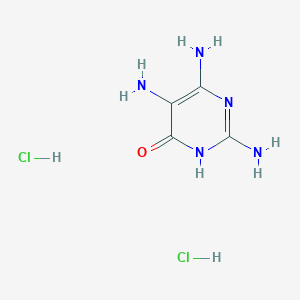

2,5,6-三氨基嘧啶-4(3H)-酮二盐酸盐

描述

2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride is a chemical compound used in the preparation of guanines and other purine derivatives with antiviral activities . It is a fine chemical that is used as a reagent in the synthesis of other compounds .

Molecular Structure Analysis

The molecular formula of 2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride is C4H7N5O4S . The InChI key is DJUGBKWOBAOTFA-UHFFFAOYSA-N .Chemical Reactions Analysis

2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride can be used as a reagent in the synthesis of other compounds. It can be used as a building block for research chemicals and specialty chemicals such as pesticides .Physical And Chemical Properties Analysis

The molecular weight of 2,5,6-Triaminopyrimidin-4(3H)-one dihydrochloride is 221.20 g/mol . It has a topological polar surface area of 176 Ų . The compound is a light yellow solid .科学研究应用

Vasodilation Research

研究表明,与2,5,6-三氨基嘧啶-4(3H)-酮二盐酸盐结构相关的二氨基和三氨基嘧啶类化合物,在血管舒张研究中具有应用价值。例如,对嘧啶和三嗪3-氧化物硫酸盐的研究,包括各种三氨基嘧啶类化合物,已经证明它们作为血管扩张剂的潜力 (McCall et al., 1983)。

Trace Element Analysis

另一个密切相关的化合物4,5,6-三氨基嘧啶已经在分光光度法中用于测定各种样品中硒等微量元素。这表明2,5,6-三氨基嘧啶-4(3H)-酮二盐酸盐在类似的分析化学应用中可能有潜在应用 (Bodini & Alzamora, 1983)。

Chemical Synthesis and Structural Studies

在化学合成中,类似2,4,6-三氨基嘧啶的化合物已被用于与各种酸结晶,形成不同的络合物。这些研究可以揭示2,5,6-三氨基嘧啶-4(3H)-酮二盐酸盐在创造具有独特性质的新型有机盐中的潜在用途 (Xing et al., 2017)。

Pharmacological Research

尽管您要求排除与药物相关的信息,但值得注意的是,三氨基嘧啶已被研究用于其在癌症研究中作为抗叶酸剂的潜在药理特性。这表明类似化合物可能具有更广泛的生物医药应用 (Huang et al., 2003)。

Photocatalysis and Material Science

2,4,6-三氨基嘧啶已被用于合成类似石墨烯碳氮化物(g-C3N4)的材料,这表明2,5,6-三氨基嘧啶-4(3H)-酮二盐酸盐也可能在材料科学中找到应用,特别是在光催化和电子性能调控方面 (Ho et al., 2015)。

作用机制

Target of Action

It is used in the preparation of guanines and other purine derivatives . These purine derivatives are essential components of DNA and RNA, and they play a crucial role in various biochemical processes, including protein synthesis and cell signaling .

Mode of Action

Given its use in the synthesis of guanines and other purine derivatives , it can be inferred that it might interact with the biochemical processes involving these molecules

Biochemical Pathways

The compound is involved in the synthesis of guanines and other purine derivatives , which are integral parts of the purine metabolism pathway. This pathway is responsible for the synthesis and degradation of purines, which are key components of nucleic acids and ATP, the main energy currency of the cell. The downstream effects of this pathway include DNA replication, RNA transcription, and energy production.

Result of Action

Given its role in the synthesis of guanines and other purine derivatives , it can be inferred that it may influence the processes that rely on these molecules, such as DNA replication, RNA transcription, and ATP production.

属性

IUPAC Name |

2,4,5-triamino-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h5H2,(H5,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALMPOBPCWQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424049 | |

| Record name | 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51324-37-9 | |

| Record name | 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

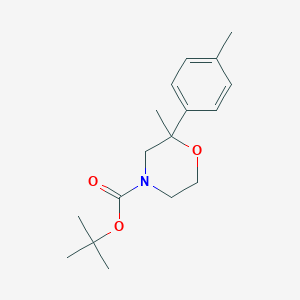

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

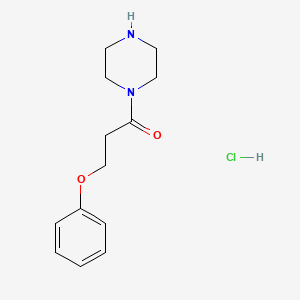

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

![1-Oxaspiro[4.4]nonan-3-amine](/img/structure/B1418046.png)

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)